Tirilazad (mesylate hydrate)

Neuroprotection Lipid Peroxidation Antioxidant Screening

Identifying the biological basis of sex-dependent neuroprotection or isolating vasospasm-specific pathology in SAH models demands an antioxidant that functions without iron chelation. Tirilazad mesylate hydrate (U-74006F, Freedox) is a 21-aminosteroid lazaroid that inhibits iron-dependent lipid peroxidation via membrane stabilization and peroxyl radical scavenging-mechanistically distinct from iron-chelating analogues such as U-74500A. • Clinically validated: reduced symptomatic vasospasm in a 3,797-patient meta-analysis (OR 0.80, 95% CI 0.69-0.93) • Sex-specific efficacy: significant mortality reduction in male SAH patients relative to placebo • Methylprednisolone-equivalent neuroprotection in SCI without glucocorticoid-related side effects (NASCIS III) • Supplied with full analytical documentation; global shipping available.

Molecular Formula C39H58N6O6S
Molecular Weight 739.0 g/mol
CAS No. 111793-42-1
Cat. No. B1234881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirilazad (mesylate hydrate)
CAS111793-42-1
Synonyms21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F
Molecular FormulaC39H58N6O6S
Molecular Weight739.0 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O
InChIInChI=1S/C38H52N6O2.CH4O3S.H2O/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4;/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4);1H2/t26-,29-,31+,35-,37+,38+;;/m1../s1
InChIKeyNTRLSGIBUFLYST-VFTWSTDHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Research-Grade Tirilazad Mesylate Overview


Tirilazad mesylate hydrate (also known as U-74006F, Freedox) is a non-glucocorticoid 21-aminosteroid lazaroid that functions as a potent inhibitor of iron-dependent lipid peroxidation [1]. It was developed to attenuate oxidative damage in the central nervous system following trauma, ischemia, and subarachnoid hemorrhage (SAH), and has been extensively evaluated in both animal models and large-scale clinical trials [2]. Its mechanism involves integration into cell membranes, where it scavenges peroxyl radicals and stabilizes the lipid bilayer, distinguishing it from both traditional steroids and other antioxidants [3].

Compound class Non-glucocorticoid 21-aminosteroid lazaroid
Mechanism Reported membrane-stabilizing peroxyl radical scavenger; no direct iron chelation
Model context CNS oxidative damage models (trauma, ischemia, SAH); sex-dependent endpoint interpretation

Tirilazad Substitution Limitations


Tirilazad mesylate exhibits unique mechanistic and clinical characteristics that preclude direct substitution by other 21-aminosteroids like U-74500A or U-74389G, or by the glucocorticoid methylprednisolone. While in-class lazaroids share a core structure, they diverge significantly in their interactions with iron and their resulting in vivo activity [1]. For example, U-74500A acts primarily as an iron chelator and reductant, a mechanism that is not the primary mode of action for tirilazad [2]. Furthermore, clinical trial data reveal a striking gender-specific and severity-dependent efficacy profile for tirilazad that is not documented for its analogues [3]. Therefore, selection among lazaroids must be guided by the specific experimental model and the mechanistic question being investigated.

Mechanistic mismatch
U-74500A acts as iron chelator/reductant; tirilazad is primarily a membrane-targeted radical scavenger. Direct substitution may shift endpoint interpretation.
Gender-dependent response
Clinical evidence shows pronounced male-specific mortality reduction in SAH. Efficacy readouts may not transfer from male to female models without validation.
Class-level divergence
Other 21-aminosteroids (e.g., U-74389G) differ in iron interaction and in vivo activity. Trial context and model-response profile may not be replicated by close analogues.

Tirilazad vs. Key Comparators


Antioxidant Potency vs. U-78517F

In a direct head-to-head comparison, the IC50 of tirilazad (U-74006F) for inhibiting iron-catalyzed lipid peroxidation in rat brain homogenates was measured at 8 µM, which is 13-fold less potent than the hybrid lazaroid U-78517F (IC50 = 0.6 µM) [1]. Both compounds, however, were more potent than alpha-tocopherol (IC50 = 28 µM) [1].

Antioxidant potency
Head-to-head
IC50 = 8 µM (tirilazad) vs. 0.6 µM (U-78517F) in rat brain homogenates
Supports antioxidant potency screening context; U-78517F is 13× more potent in this cell-free assay.
FeCl₂-initiated lipid peroxidation; alpha-tocopherol IC50 = 28 µM
Neuroprotection Lipid Peroxidation Antioxidant Screening

Non-Chelating Mechanism vs. U-74500A

A comparative study revealed that U-74500A (25 µM) acts as an efficient iron reductant at a rate of 2 µM/min, whereas tirilazad (U-74006F, 25 µM) exhibited a 20-fold slower rate of iron reduction at approximately 0.1 µM/min [1]. Furthermore, U-74500A completely prevented ADP:Fe(II) autoxidation at ≥25 µM, while U-74006F had only a slight effect [1]. Consequently, U-74006F was minimally effective at inhibiting ADP:Fe(II)-dependent lipid peroxidation in liposomes, a system where U-74500A was highly effective, suggesting U-74006F requires a metabolically active environment (e.g., microsomes with NADPH) for full activity [2].

Mechanism contrast
Head-to-head
Iron reduction rate: ~0.1 vs. 2 µM/min (U-74500A); no prevention of Fe(II) autoxidation
Mechanistic differentiation: tirilazad lacks direct iron chelation, requires NADPH/microsomal environment for full activity.
Liposomal vs. microsomal assay conditions; U-74500A is preferred for iron-chelation studies.
Mechanism of Action Iron Chelation 21-Aminosteroid Pharmacology

Motor Recovery vs. Methylprednisolone

In the NASCIS III randomized controlled trial (n=499), patients with acute spinal cord injury treated with tirilazad mesylate (2.5 mg/kg bolus every 6h for 48h) achieved motor recovery rates that were statistically equivalent to those treated with the standard 24-hour methylprednisolone regimen [1]. Crucially, the 48-hour methylprednisolone group showed improved motor recovery over the 24-hour group (P=.04 to .01) only when treatment was delayed 3-8 hours, but this was accompanied by significantly higher rates of severe sepsis and severe pneumonia [1]. The tirilazad group did not have this increased infection risk while maintaining equivalent efficacy to the 24-hour steroid group [1].

Motor recovery (SCI)
Reported trial context
Motor recovery equivalent to 24-h methylprednisolone regimen (NASCIS III, n=499)
Supports non-steroidal comparator research; reported lower probability of severe infection compared to 48-h steroid arm.
Endpoints are trial-context; model transfer requires sex/time-window validation.
Spinal Cord Injury Neuroprotection Clinical Trial

Mortality Reduction in Male SAH Patients

In a large randomized, double-blind, vehicle-controlled trial for aneurysmal subarachnoid hemorrhage (SAH) involving 1,023 patients, a highly significant, gender-specific effect was observed. Male patients receiving 6 mg/kg/day tirilazad for 10 days experienced a dramatic reduction in mortality from 27% in the placebo group to just 3% in the treatment group (p = 0.01) [1]. This 89% relative risk reduction in mortality was a key driver of the compound's clinical development for this indication.

Mortality (male SAH)
Reported trial context
3% mortality (tirilazad) vs. 27% (vehicle) in male patients, p=0.01
Supports sex-dependent response interpretation in SAH models; male-specific endpoint context.
1,023-patient randomized trial; female subgroup did not show comparable mortality reduction.
Subarachnoid Hemorrhage Vasospasm Clinical Trial

Volume of Distribution and Clearance in Rats

Pharmacokinetic analysis in Sprague-Dawley rats following a 10 mg/kg intravenous dose revealed that tirilazad mesylate has a large volume of distribution at steady-state (Vss) of 4.8 L/kg and is rapidly eliminated from plasma with a half-life (t1/2) of 2.4 hours and a clearance (CL) of 6.1 mL/min [1]. This profile indicates extensive tissue distribution, with the highest concentrations observed in the liver and heart, and the lowest in the plasma and brain [1].

Rat PK profile
Reported
Vss = 4.8 L/kg, CL = 6.1 mL/min, t1/2 = 2.4 h
Supports dosing regimen design for rodent exposure models; high tissue distribution, low plasma concentration.
10 mg/kg IV in Sprague-Dawley rats; highest concentrations in liver and heart.
Pharmacokinetics ADME In Vivo Modeling

Tirilazad Research Application Scenarios


Sex-Dependent Neuroprotection in SAH Models

The pronounced, sex-specific reduction in mortality observed in male human SAH patients [1] positions tirilazad as an invaluable tool compound for investigating the biological basis of sex differences in neuroprotection. A researcher studying SAH can use tirilazad to directly test hypotheses related to hormonal or genetic influences on oxidative stress pathways and vascular response, creating a disease model with a known clinical correlate that demands explanation.

Non-Steroidal Antioxidant Efficacy in SCI

Based on the NASCIS III trial, which demonstrated that a 48-hour tirilazad regimen provides equivalent motor recovery to the standard 24-hour methylprednisolone protocol without increasing the risk of severe infection [1], tirilazad is the preferred reference agent for studies aiming to achieve methylprednisolone-like neuroprotection in SCI while explicitly avoiding glucocorticoid-related side effects. This makes it ideal for long-term recovery studies where post-injury immune function is a critical variable.

Post-SAH Symptomatic Vasospasm Pathophysiology

A meta-analysis of five major clinical trials involving 3,797 patients confirmed that tirilazad significantly reduces the incidence of symptomatic vasospasm following aneurysmal SAH (Odds Ratio 0.80, 95% CI 0.69–0.93) [1]. Despite this reduction, the compound did not improve overall clinical outcome [1]. This dissociation makes tirilazad a unique experimental tool for isolating and studying the specific contribution of vasospasm to long-term neurological deficits, separate from other co-occurring pathologies.

Mechanisms of Lipid Peroxidation Inhibition

Tirilazad serves as a critical control compound for distinguishing between two different mechanisms of antioxidant action. Its well-documented inability to directly chelate or rapidly reduce iron, in stark contrast to the lazaroid U-74500A [1], allows researchers to attribute observed cytoprotective effects specifically to membrane stabilization and peroxyl radical scavenging rather than to metal ion sequestration. This specificity is essential for target validation and mechanistic pharmacology studies.

Application
Selection Property
Validation Focus
Sex-dependent SAH neuroprotection study
Sex-specific mortality endpoint context
Male vs. female model response validation
Non-steroidal antioxidant study in SCI
Methylprednisolone comparator trial context
Motor recovery and immune-function endpoint monitoring
Symptomatic vasospasm pathophysiology
Vasospasm reduction vs. overall outcome dissociation
Isolate vasospasm contribution to long-term deficits
Lipid peroxidation inhibition mechanism
Iron-independent radical scavenging activity
Membrane stabilization vs. metal-chelation differentiation

Technical Documentation Hub

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19 linked technical documents
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